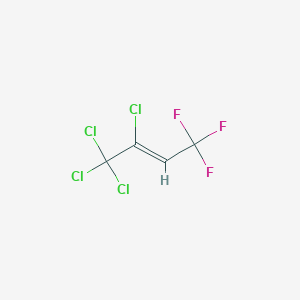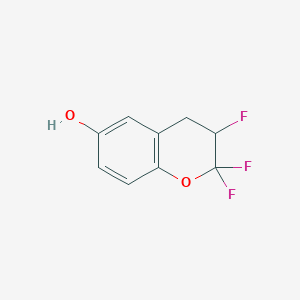
2-Chloro-4-(trifluoromethyl)mesitylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)mesitylene, also known as CF3-Mes, is an important organofluorine compound with a wide range of applications in organic synthesis and scientific research. It is used as a reagent in organic synthesis and as a building block for the synthesis of other organofluorine compounds. CF3-Mes is also used as a catalyst in various reactions, and has been found to possess interesting properties in terms of its structure and reactivity.
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethyl)mesitylene has been used in a variety of scientific research applications, including the synthesis of novel organofluorine compounds, the synthesis of fluorinated polymers, and the study of its reactivity and structure. It has also been used in the study of the mechanism of action of certain enzymes, and as a model compound for the development of new catalysts.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(trifluoromethyl)mesitylene is not fully understood, but it is believed to involve a combination of electron-withdrawing and electron-donating effects. Electron-withdrawing effects are caused by the presence of the trifluoromethyl group, which withdraws electrons from the mesitylene ring, resulting in increased reactivity and altered reactivity patterns. Electron-donating effects, on the other hand, are caused by the presence of the chlorine atom, which donates electrons to the mesitylene ring, resulting in decreased reactivity and altered reactivity patterns.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(trifluoromethyl)mesitylene are not well-understood, but it is believed to be relatively non-toxic. It has been shown to have minimal effects on the human body, and it is not believed to be a carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(trifluoromethyl)mesitylene has several advantages for use in lab experiments. It is relatively non-toxic, so it is safe to handle and store. It is also relatively inexpensive and easy to obtain. Additionally, its reactivity is relatively easy to control, making it well-suited for use in a variety of synthetic reactions. However, it does have some limitations. It is not soluble in water, so it must be handled and stored in anhydrous conditions. Additionally, it is highly reactive and can react with other compounds, so it must be handled carefully.
Direcciones Futuras
The potential future directions for 2-Chloro-4-(trifluoromethyl)mesitylene are numerous. It could be used to synthesize novel organofluorine compounds, as well as to develop new catalysts and study the mechanism of action of certain enzymes. It could also be used in the synthesis of fluorinated polymers and in the study of its structure and reactivity. Additionally, it could be used to develop new methods for the synthesis of other organofluorine compounds.
Métodos De Síntesis
2-Chloro-4-(trifluoromethyl)mesitylene can be synthesized using a variety of methods, including the reaction of mesitylene with trifluoromethanesulfonic anhydride (TFMS) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds by the addition of the TFMS to the mesitylene ring, followed by the substitution of the chlorine atom for the hydrogen atom. The product is then isolated and purified by distillation or chromatography.
Propiedades
IUPAC Name |
2-chloro-1,3,5-trimethyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3/c1-5-4-6(2)9(11)7(3)8(5)10(12,13)14/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVMVFBFJNSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)mesitylene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)




![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)
![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)